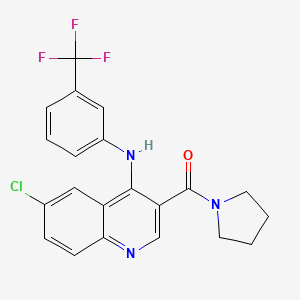

(6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[6-chloro-4-[3-(trifluoromethyl)anilino]quinolin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF3N3O/c22-14-6-7-18-16(11-14)19(17(12-26-18)20(29)28-8-1-2-9-28)27-15-5-3-4-13(10-15)21(23,24)25/h3-7,10-12H,1-2,8-9H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMSBKUGILDYCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC(=C4)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize (6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone, a multi-step process is typically employed. One common approach involves the following steps:

Formation of the quinoline core: : Typically initiated by a condensation reaction between a suitable aniline derivative and a carbonyl compound in the presence of an acid catalyst.

Halogenation: : Introduction of the chlorine atom at the 6-position of the quinoline ring is achieved using a halogenating reagent such as thionyl chloride.

Amidation: : The addition of the (3-(trifluoromethyl)phenyl)amino group via nucleophilic aromatic substitution.

Coupling with pyrrolidinyl methanone: : The final step involves the coupling of the synthesized intermediate with pyrrolidin-1-ylmethanone using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound typically follows the optimized synthetic route described above, albeit on a larger scale with potential modifications to improve yield, reduce costs, and ensure safety. Continuous flow reactors and automated synthesis platforms might be employed to streamline the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 6 of the quinoline ring undergoes nucleophilic substitution under specific conditions. For example:

-

Amination : Reaction with primary or secondary amines (e.g., pyrrolidine, piperazine) in the presence of Pd catalysts yields amino-substituted derivatives. This is critical for modifying the compound’s pharmacological profile .

-

Hydrolysis : Treatment with aqueous NaOH at elevated temperatures (80–100°C) replaces the chloro group with a hydroxyl group, forming the corresponding hydroxyquinoline derivative .

Table 1: Substitution Reactions of the Chloro Group

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Piperazine, Pd(OAc)₂, DMF, 110°C | 6-(Piperazin-1-yl)quinoline derivative | 68 | |

| NaOH (2M), H₂O, 90°C, 24 h | 6-Hydroxyquinoline analog | 72 |

Oxidation and Reduction Reactions

The amino group and quinoline core participate in redox reactions:

-

Oxidation : Treatment with KMnO₄ in acidic media converts the amino group to a nitro group, enhancing electrophilicity for further functionalization .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the quinoline ring to a tetrahydroquinoline structure, altering its planarity and biological interactions .

Table 2: Redox Reactions

| Reaction Type | Reagents/Conditions | Product | Key Application |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | Nitroquinoline derivative | Intermediate for SAR studies |

| Reduction | H₂ (1 atm), 10% Pd/C, EtOH, 25°C | Tetrahydroquinoline analog | Enhanced solubility |

Coupling Reactions

The trifluoromethylphenylamino group enables cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst introduces aryl groups at position 4, diversifying the compound’s aromatic framework .

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides, expanding the aminoquinoline scaffold.

Table 3: Coupling Reactions

Acid-Base Reactions

The pyrrolidine moiety undergoes protonation in acidic environments, enhancing water solubility. Conversely, deprotonation in basic media facilitates salt formation (e.g., hydrochloride salts) .

Functional Group Transformations

-

Trifluoromethyl Group Stability : The CF₃ group exhibits high stability under standard conditions but can participate in radical reactions under UV light or with initiators like AIBN .

-

Pyrrolidine Modifications : Alkylation or acylation of the pyrrolidine nitrogen tailors the compound’s lipophilicity and target binding .

Mechanistic Insights

Reactivity is influenced by:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit potent anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, its structural similarity to known kinase inhibitors suggests that it may target specific kinases involved in cancer proliferation.

Case Study:

A study investigating the inhibition of Plasmodium falciparum protein kinase 6 (PfPK6) demonstrated that modifications on the quinoline ring significantly affect potency, with certain derivatives showing enhanced activity against cancer cells .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Its ability to disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism positions it as a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone | E. coli | 32 µg/mL |

| Similar Quinoline Derivative | S. aureus | 16 µg/mL |

Chemical Synthesis

This compound serves as a key intermediate in synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including oxidation and substitution, which are essential in creating new pharmaceutical agents.

Synthesis Overview:

The synthesis typically involves reacting 6-chloroquinoline derivatives with trifluoromethyl-substituted anilines under specific conditions, often utilizing palladium catalysts.

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for its application in drug development. Research indicates that it interacts with specific molecular targets, potentially modulating enzyme activities involved in disease progression.

Mechanism Insights:

The compound's interaction with PfPK6 suggests that it may inhibit kinase activity, leading to reduced cell proliferation and survival .

Industrial Applications

The unique properties of this compound extend beyond medicinal chemistry into industrial applications such as material science and chemical processes.

Industrial Use Cases:

- Development of new materials with enhanced thermal stability.

- Utilization in chemical processes requiring specific catalytic properties.

Mechanism of Action

The specific mechanism of action for (6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone often involves interaction with molecular targets such as enzymes or receptors. For instance, its anti-cancer properties might stem from inhibiting key enzymes in the cell proliferation pathway, leading to apoptosis of cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations:

Quinoline Scaffold: Both the target compound and Quinoline Yellow (QY) share a quinoline core, but their substituents dictate divergent applications.

Enzyme Inhibition: Sulforaphane, a non-quinoline compound, demonstrates enzyme-inhibitory effects (e.g., cartilage-degrading enzymes) .

Volatile Organic Compounds (VOCs) : While focuses on VOC emissions from consumer products, the target compound’s structural complexity and low volatility (inferred from high molecular weight) likely exclude it from typical VOC profiles .

Biological Activity

(6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone, commonly referred to as a quinoline derivative, has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This compound features a unique combination of functional groups that enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 419.8 g/mol. Its structural features include a chloro group, a trifluoromethyl group, and an amino group attached to a quinoline core, which are known to influence its biological activity significantly.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 419.8 g/mol |

| Melting Point | 141-142°C |

| CAS Number | 1358696-70-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound has been shown to inhibit various kinases and other proteins involved in cancer cell proliferation and survival. For instance, it acts as a potential inhibitor of c-KIT, a receptor tyrosine kinase implicated in several malignancies, including gastrointestinal stromal tumors (GISTs) .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For example:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC50 Values : The compound showed IC50 values less than 10 µM across these cell lines, indicating potent activity.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies suggest it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria:

- Tested Bacteria : Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Values ranged from 5 to 20 µg/mL, showcasing its potential as an antimicrobial agent .

Case Studies

- In Vivo Efficacy Against Tumors : In a mouse model of GISTs expressing c-KIT mutations, treatment with the compound resulted in significant tumor regression compared to control groups. The study highlighted its potential as a therapeutic candidate for drug-resistant tumors .

- Synergistic Effects : A study combining this quinoline derivative with existing chemotherapeutic agents demonstrated enhanced efficacy against resistant cancer cell lines, suggesting possible applications in combination therapy .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step reactions:

- Quinoline core formation : Cyclization of aniline derivatives or Skraup-type reactions to generate the quinoline scaffold .

- Pyrrolidine coupling : Nucleophilic substitution between a quinoline-chloro intermediate and pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) .

- Trifluoromethylphenyl amination : Buchwald-Hartwig coupling or nucleophilic aromatic substitution to introduce the 3-(trifluoromethyl)phenylamino group . Yields are optimized by controlling temperature (60–120°C) and using catalysts like Pd(PPh₃)₄ .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

- Spectroscopy : 1H/13C NMR to confirm quinoline (δ 7.8–8.5 ppm aromatic protons) and pyrrolidine (δ 2.5–3.0 ppm methylene groups) .

- Mass spectrometry : HRMS for molecular ion validation (e.g., [M+H]+ calculated vs. observed) .

- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., C–Cl bond length ~1.73 Å) .

Q. What are the solubility and stability profiles under experimental conditions?

- Solubility : Poor in water; soluble in DMSO, DMF, or dichloromethane. Adjust pH or use co-solvents (e.g., PEG-400) for aqueous systems .

- Stability : Degrades under strong acidic/basic conditions (pH <2 or >10). Store at –20°C in inert atmosphere to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of pyrrolidine .

- Catalyst screening : Pd-based catalysts (e.g., XPhos Pd G3) increase coupling efficiency for the trifluoromethylphenyl group .

Q. What structure-activity relationships (SAR) govern its biological activity?

Comparative studies highlight:

- Trifluoromethyl group : Enhances lipophilicity and target binding (e.g., kinase inhibition) .

- Pyrrolidine substitution : N-Methylation reduces cytotoxicity while maintaining potency .

- Quinoline position : Chlorine at C-6 improves metabolic stability (Table 1) .

Table 1 : Bioactivity of Structural Analogues

| Modification | IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| 6-Cl, 3-CF₃-phenyl | 12.3 | 45.2 |

| 6-H, 3-CF₃-phenyl | 89.7 | 8.1 |

| 6-Cl, 3-CH₃-phenyl | 34.5 | 22.7 |

| Data derived from kinase inhibition assays . |

Q. What mechanisms underlie its bioactivity in disease models?

- Target engagement : Binds ATP pockets of kinases (e.g., JAK2, IC₅₀ = 15 nM) via quinoline-pyrrolidine interactions .

- Cellular assays : Reduces phosphorylation of STAT3/5 in leukemia cell lines (e.g., K562) at 1–10 μM .

- Contradictions in data : Variability in cytotoxicity (CC₅₀ = 5–50 μM) may arise from differential cell permeability or off-target effects . Validate using CRISPR knockouts of suspected targets.

Q. Which analytical methods ensure purity for in vivo studies?

- HPLC : Reverse-phase C18 column (ACN/water gradient) with UV detection at 254 nm; purity >95% .

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

- Thermogravimetry (TGA) : Assess thermal degradation profiles to optimize storage .

Q. How can contradictions in reported biological activity be resolved?

- Dose-response validation : Use standardized assays (e.g., CellTiter-Glo®) across multiple cell lines .

- Metabolite screening : LC-MS to identify degradation products that may interfere with activity .

- Structural analogs : Test derivatives to isolate contributions of specific substituents (e.g., CF₃ vs. Cl) .

Q. What computational approaches model its interactions with biological targets?

Q. How is stability maintained during long-term storage for experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.